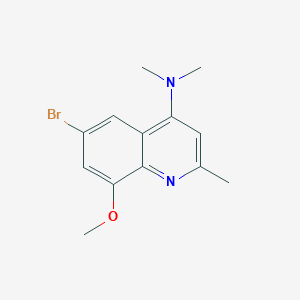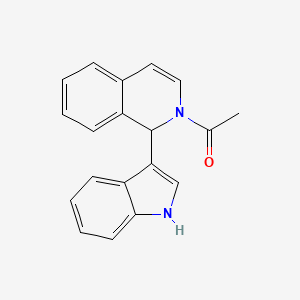
6-Bromo-8-methoxy-N,N,2-trimethylquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-8-methoxy-N,N,2-trimethylquinolin-4-amine is a chemical compound with the molecular formula C13H17BrN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methoxy-N,N,2-trimethylquinolin-4-amine typically involves the bromination of 8-methoxyquinoline followed by N,N-dimethylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and dimethyl sulfate or methyl iodide for the methylation process. The reactions are usually carried out under controlled temperatures and in the presence of suitable solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-8-methoxy-N,N,2-trimethylquinolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 8-methoxy-N,N,2-trimethylquinolin-4-amine.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or Grignard reagents are used under appropriate conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 8-Methoxy-N,N,2-trimethylquinolin-4-amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Bromo-8-methoxy-N,N,2-trimethylquinolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-8-methoxy-N,N,2-trimethylquinolin-4-amine involves its interaction with specific molecular targets. The bromine and methoxy substituents on the quinoline ring can influence its binding affinity to enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromoquinoline: Lacks the methoxy and N,N,2-trimethyl groups.
8-Methoxyquinoline: Lacks the bromine and N,N,2-trimethyl groups.
N,N,2-Trimethylquinolin-4-amine: Lacks the bromine and methoxy groups.
Uniqueness
6-Bromo-8-methoxy-N,N,2-trimethylquinolin-4-amine is unique due to the presence of both bromine and methoxy substituents along with the N,N,2-trimethyl groups. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
89446-16-2 |
|---|---|
Fórmula molecular |
C13H15BrN2O |
Peso molecular |
295.17 g/mol |
Nombre IUPAC |
6-bromo-8-methoxy-N,N,2-trimethylquinolin-4-amine |
InChI |
InChI=1S/C13H15BrN2O/c1-8-5-11(16(2)3)10-6-9(14)7-12(17-4)13(10)15-8/h5-7H,1-4H3 |
Clave InChI |
CDINDHCGHBIYIN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=C(C=C(C2=N1)OC)Br)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(R)-4-(2-(1-Hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone](/img/structure/B11836056.png)







![3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11836105.png)

![3-Methyl-4-[(naphthalen-2-yl)methoxy]-3H-imidazo[4,5-c]pyridine](/img/structure/B11836115.png)
